Bz-Pro-Phe-Arg-Pna hydrochloride

Description

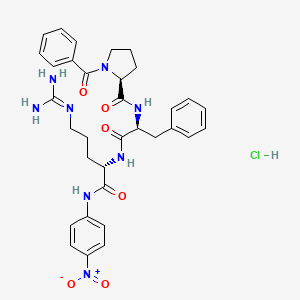

Benzoyl-Proline-Phenylalanine-Arginine-p-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA hydrochloride) is a synthetic chromogenic substrate widely used to study proteolytic enzyme activity, particularly serine proteases such as plasma kallikrein, cruzipain, and trypsin . Its molecular formula is C₃₃H₃₉ClN₈O₆, with a molecular weight of 679.18 g/mol when accounting for the hydrochloride salt . The compound undergoes hydrolysis in the presence of specific proteases, releasing p-nitroaniline, which generates a measurable color change at 405 nm via spectrophotometry . This property enables precise quantification of enzyme kinetics and activity in biochemical assays.

This compound is synthesized using solid-phase peptide synthesis (SPPS), ensuring sequential addition of amino acids to achieve high purity . Its diagnostic applications include serving as a biomarker for thrombocytopenia, where altered protease activity correlates with disease progression .

Properties

IUPAC Name |

1-benzoyl-N-[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N8O6.ClH/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23;/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYWLWIIQPDFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585085 | |

| Record name | 1-Benzoylprolylphenylalanyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59188-28-2 | |

| Record name | 1-Benzoylprolylphenylalanyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Pro-Phe-Arg-Pna hydrochloride typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection: The protecting groups on the amino acids are removed using reagents such as TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.

The final product, this compound, is obtained by reacting the peptide with p-nitroaniline and hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of a compound with high purity and activity.

Chemical Reactions Analysis

Types of Reactions

Bz-Pro-Phe-Arg-Pna hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties.

Common Reagents and Conditions

Proteases: Enzymes such as thrombin, kallikrein, and other serine proteases.

Buffers: Commonly used buffers include Tris-HCl and phosphate-buffered saline (PBS) to maintain the optimal pH for enzyme activity.

Temperature: Reactions are typically conducted at physiological temperatures (37°C).

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for easy spectrophotometric detection and quantification .

Scientific Research Applications

Applications Overview

Bz-Pro-Phe-Arg-pNA·HCl is utilized in several key areas:

-

Enzyme Activity Assays

- This compound acts as a substrate for proteolytic enzymes, facilitating the measurement of enzyme kinetics and mechanisms. It is particularly effective for studying enzymes such as plasma kallikrein and trypsin, which are crucial in various physiological processes.

-

Drug Development

- In pharmaceutical research, Bz-Pro-Phe-Arg-pNA·HCl aids in the design of peptide-based drugs. By providing insights into structure-activity relationships (SAR), it helps optimize therapeutic efficacy and safety profiles.

-

Biochemical Research

- The compound is instrumental in exploring protein interactions, signaling pathways, and cellular processes. Its ability to mimic natural substrates allows researchers to dissect complex biological mechanisms effectively.

-

Diagnostic Applications

- Bz-Pro-Phe-Arg-pNA·HCl is used in diagnostic tests to quantify specific enzyme levels in biological samples. This application is vital for early disease detection and monitoring of conditions related to enzyme dysfunction.

-

Educational Purposes

- In academic settings, this compound serves as a practical tool for teaching peptide chemistry and enzymology, providing students with hands-on experience in biochemical techniques.

Enzyme Activity Assays

In a study assessing the inhibition of coagulation proteases, Bz-Pro-Phe-Arg-pNA·HCl was employed as a chromogenic substrate to evaluate the activity of human plasma kallikrein. The results demonstrated that varying concentrations of inhibitors significantly influenced the hydrolysis rate of the substrate, allowing for precise quantification of enzyme activity .

Drug Development Insights

Research involving Bz-Pro-Phe-Arg-pNA·HCl has revealed its potential in developing anticoagulant therapies. Synthetic peptides based on this compound were shown to inhibit coagulation pathways without affecting hemostatic parameters, highlighting its role in creating safer therapeutic options .

Diagnostic Utilization

A diagnostic assay utilizing Bz-Pro-Phe-Arg-pNA·HCl was developed to detect elevated levels of specific proteases in patients with thrombotic disorders. This assay demonstrated high sensitivity and specificity, making it a valuable tool for clinical diagnostics .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Enzyme Activity Assays | Substrate for proteolytic enzymes | Effective for measuring enzyme kinetics |

| Drug Development | Insights into peptide-based drug design | Optimized therapeutic efficacy |

| Biochemical Research | Studying protein interactions and signaling pathways | Enhanced understanding of cellular processes |

| Diagnostic Applications | Detection of specific enzyme levels in biological samples | High sensitivity and specificity in assays |

| Educational Purposes | Teaching tool for peptide chemistry and enzymology | Hands-on experience for students |

Mechanism of Action

The mechanism by which Bz-Pro-Phe-Arg-Pna hydrochloride exerts its effects involves its cleavage by specific proteases. The peptide bond between the arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, providing a measure of protease activity. The molecular targets are the active sites of proteases, where the substrate binds and undergoes catalysis .

Comparison with Similar Compounds

Enzyme Specificity

Diagnostic Utility

- This compound’s role in thrombocytopenia diagnosis stems from its interaction with plasma kallikrein, which is dysregulated in this condition . Other substrates, such as Bz-Ile-Glu-Gly-Arg-pNA acetate, are tailored for studying coagulation factor inhibitors and lack diagnostic biomarker applications .

Structural and Physicochemical Differences

- The inclusion of Pro-Phe residues in this compound improves its stability and binding affinity to plasma kallikrein compared to shorter peptides like Nα-Benzoyl-L-arginine-4-nitroanilide .

- Hydrochloride salt forms (e.g., this compound) enhance solubility in aqueous buffers, whereas non-salt variants may require organic solvents for dissolution .

Biological Activity

Bz-Pro-Phe-Arg-pNA hydrochloride, a synthetic chromogenic substrate, is primarily utilized in biochemical assays to investigate protease activity. This compound is particularly significant in studying various serine proteases, including thrombin, trypsin, and cruzipain. The hydrolysis of Bz-Pro-Phe-Arg-pNA releases p-nitroaniline, which can be quantitatively measured, making it a valuable tool in both research and clinical diagnostics.

- Molecular Formula : C₃₃H₃₉ClN₈O₆

- Molecular Weight : 679.18 g/mol

- CAS Number : 59188-28-2

Bz-Pro-Phe-Arg-pNA acts as a substrate for specific proteolytic enzymes. Upon cleavage of the peptide bond by these enzymes, p-nitroaniline is released, leading to a measurable color change that correlates with enzymatic activity. This reaction can be monitored spectrophotometrically, allowing researchers to quantify enzyme activity and study enzyme kinetics effectively .

Applications in Research and Diagnostics

The compound has several notable applications:

- Protease Activity Measurement : It serves as a substrate for various serine proteases, enabling the assessment of enzyme kinetics and activity.

- Diagnostic Marker : Bz-Pro-Phe-Arg-pNA has been identified as a specific marker for thrombocytopenia, aiding in the diagnosis of this condition.

- Biochemical Research : Studies involving this substrate have focused on its interactions with different proteases, providing insights into their mechanisms and functions .

Comparative Analysis with Other Substrates

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzoyl-Glycine-Valine-Arginine-p-nitroanilide | C₃₃H₄₁N₇O₆ | Specificity towards different proteases |

| N-Benzoyl-Pro-Phe-Valine-Arginine-p-nitroanilide | C₃₃H₄₁N₇O₆ | Used for studying thrombin-like enzymes |

| D-Proline-Phenylalanine-Arginine-p-nitroanilide | C₂₉H₃₅ClN₈O₆ | Colorimetric substrate specifically for plasma kallikrein |

Bz-Pro-Phe-Arg-pNA is distinguished by its specific interaction with plasma kallikrein and its application as a diagnostic marker for thrombocytopenia, which sets it apart from other chromogenic substrates .

Study on Staphylococcus aureus Biofilm Integrity

In a study examining the role of proteases in biofilm formation by Staphylococcus aureus, Bz-Pro-Phe-Arg-pNA was utilized to measure protease activity in spent media. The results indicated that specific proteases cleaved the substrate, affecting biofilm integrity. This highlights the compound's utility in understanding bacterial behavior and potential therapeutic targets .

Coagulation Studies

Bz-Pro-Phe-Arg-pNA has also been employed in coagulation assays to evaluate the effects of various inhibitors on protease activity. In experiments measuring bovine trypsin activity, hydrolysis of the substrate was monitored spectrophotometrically at 405 nm, demonstrating its effectiveness in assessing anticoagulant properties .

Q & A

Basic: How should Bz-Pro-Phe-Arg-Pna hydrochloride be stored to maintain stability in laboratory settings?

Methodological Answer:

Store lyophilized peptide aliquots at -20°C in airtight, light-protected vials to prevent hydrolysis and oxidation. Reconstitute in ultrapure water or a volatile buffer (e.g., ammonium bicarbonate) to avoid salt interference during downstream assays. For short-term use (≤1 week), store at 4°C with a desiccant. Avoid freeze-thaw cycles, as repeated phase changes degrade the p-nitroaniline (Pna) chromophore .

Basic: What analytical methods are recommended for verifying the purity of this compound?

Methodological Answer:

Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and mass spectrometry (MS) for identity confirmation. Purity thresholds should exceed ≥95% for kinetic assays. For impurities, compare retention times against known synthetic byproducts (e.g., deprotected arginine residues). Quantify residual trifluoroacetic acid (TFA) via ion chromatography if the peptide is intended for cell-based assays, as TFA >1% can inhibit cellular activity .

Advanced: How can batch-to-batch variability in synthetic this compound impact protease activity assays?

Methodological Answer:

Batch variability in salt content , water absorption , or TFA residuals alters substrate solubility and enzyme kinetics. To mitigate:

- Request peptide content analysis (e.g., amino acid analysis or UV spectrophotometry at 280 nm for benzoyl groups).

- Normalize substrate concentrations using gravimetric measurements adjusted for purity.

- Include an internal control (e.g., a commercial thrombin substrate) in each assay to calibrate activity across batches .

Advanced: How to resolve discrepancies in kinetic data (e.g., Km values) for this compound across studies?

Methodological Answer:

Data contradictions often arise from:

- Buffer composition : Ionic strength (e.g., NaCl) affects thrombin-substrate interactions. Standardize to 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

- Temperature control : Ensure assays are conducted at 25°C or 37°C with calibrated thermoblocks.

- Substrate depletion : Maintain substrate concentrations ≥10× Km to ensure initial-rate conditions. Validate using progress curve analysis and compare with Michaelis-Menten nonlinear regression .

Advanced: What experimental controls are critical when using this compound in high-throughput screening (HTS)?

Methodological Answer:

- Negative controls : Replace enzyme with buffer to assess non-enzymatic hydrolysis of the Pna group.

- Inhibitor controls : Use 1 μM hirudin (for thrombin) or 10 mM EDTA (for metalloproteases) to confirm specificity.

- Signal normalization : Include a reference well with 100 μM free p-nitroaniline to calibrate absorbance/fluorescence plate readers at 405 nm .

Basic: How to optimize the spectrophotometric detection of p-nitroaniline (Pna) release in kinetic assays?

Methodological Answer:

Use a microplate reader with a 405 nm filter (1 cm pathlength). Ensure the reaction volume ≤200 μL to avoid meniscus artifacts. Correct for background absorbance using a blank containing all components except the enzyme. For low signal-to-noise ratios, increase substrate concentration or extend the measurement interval to 5–10 minutes .

Advanced: How to design a study comparing this compound with fluorogenic substrates (e.g., AMC derivatives)?

Methodological Answer:

- Sensitivity : Fluorogenic substrates (e.g., Z-FR-AMC) offer 10–100× lower detection limits but require calibration against Pna standards.

- Quenching : Account for inner-filter effects in fluorescent assays using a standard curve of AMC in assay buffer.

- Enzyme specificity : Validate with protease inhibitors (e.g., aprotinin for serine proteases) to confirm cleavage site fidelity .

Basic: What safety protocols apply when handling this compound?

Methodological Answer:

Wear nitrile gloves and safety goggles to avoid skin/eye contact. Use a chemical fume hood when weighing powder to prevent inhalation. For spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste protocols. Refer to SDS sheets for hydrochloride-specific hazards (e.g., respiratory irritation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.